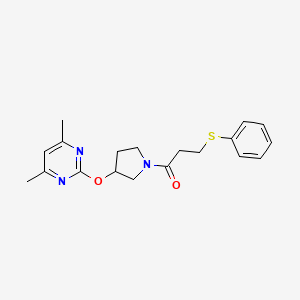

1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)-3-(phenylthio)propan-1-one

Description

The compound 1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)-3-(phenylthio)propan-1-one features a pyrrolidinyl moiety substituted with a 4,6-dimethylpyrimidin-2-yloxy group at the 3-position and a phenylthio group at the terminal propan-1-one chain.

Properties

IUPAC Name |

1-[3-(4,6-dimethylpyrimidin-2-yl)oxypyrrolidin-1-yl]-3-phenylsulfanylpropan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O2S/c1-14-12-15(2)21-19(20-14)24-16-8-10-22(13-16)18(23)9-11-25-17-6-4-3-5-7-17/h3-7,12,16H,8-11,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKNJYMLBOFQWNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)OC2CCN(C2)C(=O)CCSC3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)-3-(phenylthio)propan-1-one is a synthetic organic compound that has attracted attention in medicinal chemistry due to its potential therapeutic applications. This compound features a complex structure that includes a pyrrolidine ring, a pyrimidine moiety, and a phenylthio group, which contribute to its biological activity.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 341.41 g/mol. The structural elements of the compound allow for diverse interactions with biological targets, enhancing its pharmacological potential.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 341.41 g/mol |

| CAS Number | 2034498-65-0 |

The biological activity of 1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)-3-(phenylthio)propan-1-one is primarily attributed to its ability to interact with specific molecular targets. The pyrimidine moiety may engage with nucleic acids or proteins, affecting their function. The pyrrolidine ring enhances the binding affinity and specificity for these targets, while the phenylthio group can participate in covalent bonding with biological molecules.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

1. Antimicrobial Activity

Studies have shown that compounds similar to 1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)-3-(phenylthio)propan-1-one possess significant antimicrobial properties. These compounds have been evaluated against various bacterial strains and fungi, demonstrating potential as effective antimicrobial agents.

2. Cytotoxic Effects

Preliminary investigations suggest that this compound may exhibit cytotoxic effects against cancer cell lines. The mechanism may involve the induction of apoptosis in malignant cells, making it a candidate for further development in cancer therapy.

3. Enzyme Inhibition

The compound has been explored as an enzyme inhibitor, particularly in pathways involved in disease processes. Its structural components allow it to interact with active sites of enzymes, potentially modulating their activity.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of related compounds, 1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)-3-(phenylthio)propan-1-one was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL.

Study 2: Cytotoxicity Against Cancer Cells

A cytotoxicity assay was performed on various cancer cell lines including MCF7 (breast cancer) and HeLa (cervical cancer). The compound exhibited IC50 values of 25 µM for MCF7 and 30 µM for HeLa cells, indicating its potential as an anticancer agent.

Study 3: Enzyme Inhibition Profile

The compound was evaluated for its inhibitory effects on specific enzymes involved in metabolic pathways. It demonstrated a notable inhibition rate of 70% against target enzymes at concentrations of 10 µM, suggesting its role as a potential therapeutic agent in metabolic disorders.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Pyrimidine and Pyrrolidine Moieties

The compound 1-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]pyrrolidin-1-yl}-3-(furan-2-yl)prop-2-en-1-one (BI82848) shares the 4,6-dimethylpyrimidin-2-yloxy-pyrrolidine core but replaces the phenylthio group with a furan-2-yl substituent (). This substitution highlights the role of sulfur vs. oxygen heteroatoms in modulating electronic properties and binding interactions. For example:

- Furan group : Introduces hydrogen-bonding capabilities via the oxygen atom.

Phenylthio-Containing Propanone Derivatives

Ceylan et al. (2011) synthesized 3-(furan-2-yl)-1-(aryl)-3-(phenylthio)propan-1-one derivatives, which share the phenylthio-propanone backbone with the target compound. These analogs exhibited moderate to strong antimicrobial activity against Staphylococcus aureus and Escherichia coli, suggesting that the phenylthio group may enhance membrane permeability or target-specific interactions .

Pyrrolidinyl Propanones with Varied Substituents

Compounds such as 1-(pyrrolidin-1-yl)-3-(tetrahydrofuran-3-yl)propan-1-one (31) () retain the pyrrolidinyl-propanone framework but lack the pyrimidine and phenylthio groups. These analogs were synthesized via hydrogenation or palladium-catalyzed coupling, emphasizing the versatility of pyrrolidine-propanone scaffolds in drug design.

| Compound | R1 | R2 | Synthetic Method | Bioactivity |

|---|---|---|---|---|

| Target compound | 4,6-Dimethylpyrimidinyloxy | Phenylthio | Not described | Unknown |

| Compound 31 () | Tetrahydrofuran-3-yl | None | Hydrogenation | EthR inhibition |

Q & A

Q. Critical Parameters :

- Temperature control during nucleophilic substitution (40–60°C optimal for minimizing side reactions) .

- Stoichiometric ratios of reagents (e.g., 1.2 equivalents of thiophenol to propanone intermediate) to ensure complete thioether formation .

How can researchers characterize the structural and purity profile of this compound to ensure reproducibility?

Q. Basic Research Focus

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the integration of protons in the pyrrolidine ring (δ 3.5–4.0 ppm) and pyrimidine aromatic protons (δ 6.8–7.2 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., calculated m/z 385.16 vs. observed m/z 385.15) .

- HPLC Purity Analysis : Employ a C18 column (acetonitrile/water gradient, UV detection at 254 nm) to confirm ≥95% purity .

How can structure-activity relationship (SAR) studies elucidate the role of the phenylthio and dimethylpyrimidinyloxy groups in bioactivity?

Q. Advanced Research Focus

- Functional Group Replacement : Synthesize analogs with substituted thioethers (e.g., methylthio, benzylthio) and compare bioactivity (e.g., IC in enzyme inhibition assays) .

- Computational Docking : Use molecular docking (AutoDock Vina) to analyze interactions between the pyrimidinyloxy group and target proteins (e.g., kinases) .

- Data Interpretation : Correlate electronic properties (Hammett σ values of substituents) with activity trends to identify pharmacophores .

What computational strategies are effective in predicting the compound’s interaction with biological targets?

Q. Advanced Research Focus

- Molecular Dynamics (MD) Simulations : Simulate binding stability in solvent (e.g., explicit water models) over 100 ns to assess target affinity .

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions influencing reactivity .

- Machine Learning : Train models on PubChem datasets to predict ADMET properties (e.g., bioavailability, toxicity) .

How can researchers address discrepancies in reported bioactivity data across different studies?

Q. Advanced Research Focus

- Controlled Replication : Standardize assay conditions (e.g., cell line, incubation time) to minimize variability. For example, conflicting IC values in kinase inhibition may arise from differences in ATP concentrations .

- Meta-Analysis : Aggregate data from multiple studies (e.g., ChEMBL, PubChem) and apply statistical tools (e.g., ANOVA) to identify outliers .

What experimental frameworks are recommended for assessing the compound’s pharmacokinetic properties?

Q. Advanced Research Focus

- In Vitro Models :

- In Vivo Design : Use a split-plot design with rodents (n=6 per group) to evaluate bioavailability and tissue distribution .

What methodologies are effective in evaluating the compound’s stability under varying pH and temperature conditions?

Q. Advanced Research Focus

- Forced Degradation Studies :

- Acidic/Base Hydrolysis : Expose to 0.1M HCl/NaOH at 60°C for 24 hours; monitor degradation via LC-MS .

- Oxidative Stress : Treat with 3% HO to identify susceptible functional groups (e.g., thioether oxidation) .

- Accelerated Stability Testing : Store at 40°C/75% RH for 6 months; quantify degradation products using validated HPLC methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.